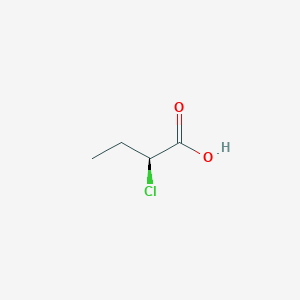
(S)-2-Chlorobutyric Acid
Descripción general
Descripción
Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. They are important in the production of many items, including plastics, pharmaceuticals, and dyes .
Synthesis Analysis
Carboxylic acids can be synthesized in several ways, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including reduction to primary alcohols, esterification with alcohols, and reaction with ammonia to form amides .Physical And Chemical Properties Analysis
Physical properties of carboxylic acids include a higher boiling point than similar-sized alcohols or alkanes due to their ability to form hydrogen bonds. They are also generally soluble in water .Aplicaciones Científicas De Investigación
Enzymatic Esterification
(S)-2-Chlorobutyric Acid has been utilized in enzymatic esterification processes. A study by Garcia et al. (2002) developed a methodology for the esterification of an acid with an epoxide using 2-chlorobutyric acid and 1,2-epoxy-5-hexene catalyzed by an immobilized lipase from Mucor miehei. This process optimizes the yield and isomeric excess of the resulting 2-chloroesters through a factorial design of experiments, highlighting the significant influence of temperature on the yield and isomeric excess of the ester (Garcia, Martínez, & Aracil, 2002).
Synthesis of Heterocyclic Compounds
El-Hashash et al. (2015) described the synthesis of novel heterocyclic compounds with expected antibacterial activities from 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid, utilizing a key starting material in the preparation of a series of aroylacrylic acids, pyridazinones, and furanones derivatives. This showcases the versatility of chlorinated butyric acid derivatives in synthesizing compounds with potential biomedical applications (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Antimicrobial Activity
Another study focused on the synthesis and structural characterization of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, which was screened for biological activities like interaction with DNA, cytotoxicity, antitumor, and antioxidant activities. This research indicates the potential of chlorinated butyric acid derivatives in developing compounds with significant biological properties (Sirajuddin, Nooruddin, Ali, McKee, Khan, & Malook, 2015).
Chemical Synthesis Efficiency
The applications also extend to improving synthetic efficiencies in chemical reactions. For example, Bassetti et al. (2007) explored the selective dimerization of arylalkynes to (E)-1,4-diaryl enynes catalyzed by a ruthenium complex in acetic acid, demonstrating the role of chlorinated acids in facilitating high-yield and stereoselective chemical transformations (Bassetti, Pasquini, Raneri, & Rosato, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-chlorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBUZBPJAGZHSQ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346759 | |
| Record name | (S)-2-Chlorobutyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32653-32-0 | |
| Record name | (S)-2-Chlorobutyric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Chlorobutyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)

